8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that features a triazolopyridine core. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a bromine atom and a trifluoromethyl group. These functional groups can significantly influence the compound’s biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the formation of the triazolopyridine core followed by the introduction of the bromine and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under specific conditions:
Cyclization Reaction: Starting with an enaminonitrile and a benzohydrazide, the reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation to form the triazolopyridine core.
Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Microwave-assisted synthesis is also employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a probe to study the function of specific proteins and enzymes.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine
- 8-Bromo-1,2,4-triazolo[1,5-a]pyridine
Uniqueness
8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile compound in various applications.
Properties
IUPAC Name |
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N4/c8-3-1-2-4(7(9,10)11)15-5(3)13-6(12)14-15/h1-2H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCKNYWKHBWFJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=NN2C(=C1)C(F)(F)F)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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